molecular formula C22H18O6 B8197621 4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid

4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid

Cat. No.: B8197621
M. Wt: 378.4 g/mol
InChI Key: GZZRIDATCDFPFB-UHFFFAOYSA-N
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Description

4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid is a complex organic compound characterized by its multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available precursors such as 4-hydroxybenzoic acid and 2,5-dimethylphenyl derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, often requiring the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Production of alcohols and reduced aromatic compounds.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.

    Signal Transduction: The compound can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxybenzoic acid: Shares the hydroxyl and carboxylic acid groups but lacks the additional aromatic rings and methyl groups.

    2,5-dimethylphenol: Contains the dimethylphenyl structure but lacks the carboxylic acid and additional hydroxyl groups.

Properties

IUPAC Name

4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-11-7-18(14-4-6-16(22(27)28)20(24)10-14)12(2)8-17(11)13-3-5-15(21(25)26)19(23)9-13/h3-10,23-24H,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZRIDATCDFPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)O)C)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid
Reactant of Route 2
4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid
Reactant of Route 3
4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid
Reactant of Route 4
4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid
Reactant of Route 5
4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid

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